4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c15-14(18)11-8-21-9-12(11)16-13(17)6-7-22(19,20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSVFMZJXMCGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CSC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.
Scientific Research Applications
The compound 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide is an intriguing chemical with a range of applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its properties, applications, and relevant case studies, providing a comprehensive overview of its significance in various research domains.
Key Properties:
- Molecular Formula : C14H14N2O3S
- Molecular Weight : 302.39 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF
- Melting Point : Specific melting point data is often determined experimentally.
Medicinal Chemistry
The compound has shown potential in the development of pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Bacterial Inhibition
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, highlighting its potential use in treating bacterial infections.
Material Science
Due to its unique electronic properties, the compound is being explored for applications in material science, particularly in organic electronics and photovoltaic devices.
Case Study: Organic Photovoltaics
Research has demonstrated that incorporating thiophene derivatives into organic photovoltaic systems can enhance charge transport properties. This compound has been evaluated as a material for improving efficiency in solar cells.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug design for anticancer agents | Inhibits growth of cancer cell lines |
| Antimicrobial Research | Development of new antibiotics | Significant inhibition against specific bacteria |
| Material Science | Use in organic electronics | Improved charge transport in photovoltaic devices |
Table 2: Case Study Findings
| Study Focus | Methodology | Results |
|---|---|---|
| Anticancer Activity | In vitro assays on cancer cell lines | Effective growth inhibition observed |
| Bacterial Inhibition | Disc diffusion method | Clear zones of inhibition against tested strains |
| Organic Photovoltaics | Device fabrication and testing | Enhanced efficiency compared to standard materials |
Mechanism of Action
The mechanism of action of 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition can lead to changes in pH regulation within tumor cells, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in aromatic systems, substituent positions, and functional groups.
Structural Analogues with Different Aromatic Cores
Key Observations :
- Thiophene vs. Pyrazole-containing sulfonyl chlorides (e.g., ) are reactive intermediates, whereas the target’s sulfonamide group offers stability.
- Substituent Effects : The benzenesulfonyl group in the target may improve binding affinity to hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl in toluenesulfonamide analogs).
Impact of Linker Length and Functional Groups
| Compound Name | Linker Type | Sulfonyl Group Position | Solubility (Predicted) |
|---|---|---|---|
| This compound | Propanamido | Distal to thiophene | Moderate (amide H-bond donors) |
| 4-(Benzenesulfonamido)thiophene-3-carboxamide | Direct sulfonamide | Adjacent to thiophene | Low (rigid structure) |
| 4-[2-(Benzenesulfonyl)acetamido]thiophene-3-carboxamide | Acetamido | Shorter linker | Higher (increased polarity) |
Key Observations :
- Solubility : Longer linkers (e.g., propanamido) may reduce crystallinity, enhancing solubility relative to direct sulfonamide attachment.
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide, and how do they influence its biological activity?
- Methodological Answer : The compound contains three critical functional groups:
- Sulfonamide (benzenesulfonyl) : Known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
- Thiophene ring : Enhances aromatic interactions with biological targets and contributes to redox activity .
- Carboxamide : Facilitates hydrogen bonding with receptors or enzymes, improving binding affinity .
- Experimental Insight : Prioritize assays (e.g., enzyme inhibition or microbial growth assays) to correlate functional group modifications with activity changes.
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
Sulfonylation : Reacting propanamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide linkage .
Thiophene functionalization : Coupling the sulfonamide intermediate to a thiophene-carboxamide scaffold via amide bond formation (e.g., EDC/HOBt coupling) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirms regiochemistry of the thiophene ring and amide linkages (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolves 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Methodological Answer : Key variables include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve sulfonylation efficiency .
- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation .
- Reaction monitoring : TLC (Rf tracking) or HPLC (retention time analysis) ensures reaction completion .
- Data-Driven Approach :
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | +15% |
| pH | 8–9 (amide coupling) | +20% |
| Purification | Gradient elution (HPLC) | >99% purity |
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Purity validation : Use HPLC to rule out impurities affecting assay results .
- Assay standardization : Compare protocols (e.g., enzyme concentration, buffer pH) across studies .
- Structural analogs : Synthesize derivatives (e.g., substituent modifications on the benzene ring) to isolate activity trends .
Q. What strategies improve bioavailability and pharmacokinetic properties?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or ethylsulfonyl) to the benzene ring .
- Prodrug design : Mask the carboxamide as an ester for improved membrane permeability .
- In silico modeling : Predict ADMET properties using tools like SwissADME to guide structural optimization .
Q. How to design experiments to elucidate the mechanism of action against HDAC enzymes?
- Methodological Answer :
Enzyme inhibition assays : Measure IC₅₀ using recombinant HDAC1/2 and fluorogenic substrates .
Molecular docking : Simulate binding interactions between the sulfonamide group and HDAC active sites (e.g., Zinc-binding domain) .
Mutagenesis studies : Modify HDAC residues (e.g., His145) to validate binding specificity .
Data Contradiction Analysis
Q. Why do some studies report weak antimicrobial activity despite structural similarity to potent analogs?
- Methodological Answer :
- Steric hindrance : The benzenesulfonyl group may block access to bacterial targets. Test smaller substituents (e.g., methylsulfonyl) .
- Resistance mechanisms : Assess efflux pump activity in bacterial strains using inhibitors like PAβN .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
